REACTION_CXSMILES
|
C([O:4][CH2:5][C:6]1([CH2:23][CH3:24])[CH:15]2[N:10]([CH2:11][CH2:12][C:13]3[C:22]4[C:17](=[CH:18][CH:19]=[CH:20][CH:21]=4)[NH:16][C:14]=32)[CH2:9][CH2:8][CH2:7]1)(=O)C.CO.[OH-].[Na+]>O>[OH:4][CH2:5][C:6]1([CH2:23][CH3:24])[CH:15]2[N:10]([CH2:11][CH2:12][C:13]3[C:22]4[C:17](=[CH:18][CH:19]=[CH:20][CH:21]=4)[NH:16][C:14]=32)[CH2:9][CH2:8][CH2:7]1 |f:2.3|
|
Name
|
1-acetoxymethyl-1-ethyl-1,2,3,4,6,7,12,12b-octahydro-indolo[2,3-a]quinolizine
|
Quantity
|
4.6 mmol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OCC1(CCCN2CCC3=C(C12)NC1=CC=CC=C13)CC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
10 mmol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The mixture is refluxed for 45 minutes
|
Duration
|
45 min
|
Type
|
ADDITION
|
Details
|
diluted with 30 ml
|
Type
|
FILTRATION
|
Details
|
The separated crystals are filtered off
|
Type
|
WASH
|
Details
|
washed with distilled water
|
Name
|
|
Type
|
product
|
Smiles
|
OCC1(CCCN2CCC3=C(C12)NC1=CC=CC=C13)CC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
C([O:4][CH2:5][C:6]1([CH2:23][CH3:24])[CH:15]2[N:10]([CH2:11][CH2:12][C:13]3[C:22]4[C:17](=[CH:18][CH:19]=[CH:20][CH:21]=4)[NH:16][C:14]=32)[CH2:9][CH2:8][CH2:7]1)(=O)C.CO.[OH-].[Na+]>O>[OH:4][CH2:5][C:6]1([CH2:23][CH3:24])[CH:15]2[N:10]([CH2:11][CH2:12][C:13]3[C:22]4[C:17](=[CH:18][CH:19]=[CH:20][CH:21]=4)[NH:16][C:14]=32)[CH2:9][CH2:8][CH2:7]1 |f:2.3|
|
Name
|
1-acetoxymethyl-1-ethyl-1,2,3,4,6,7,12,12b-octahydro-indolo[2,3-a]quinolizine
|
Quantity
|
4.6 mmol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OCC1(CCCN2CCC3=C(C12)NC1=CC=CC=C13)CC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
10 mmol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The mixture is refluxed for 45 minutes
|
Duration
|
45 min
|
Type
|
ADDITION
|
Details
|
diluted with 30 ml
|
Type
|
FILTRATION
|
Details
|
The separated crystals are filtered off
|
Type
|
WASH
|
Details
|
washed with distilled water
|
Name
|
|
Type
|
product
|
Smiles
|
OCC1(CCCN2CCC3=C(C12)NC1=CC=CC=C13)CC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |